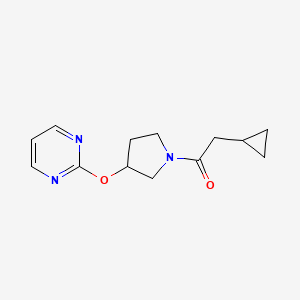
2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . These compounds were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Compounds with cyclopropyl and pyrrolidinyl groups have been the focus of various synthetic strategies. For instance, the synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones demonstrates the versatility of pyrrolidine-containing compounds in organic synthesis. These methodologies allow for the creation of enantiomerically pure pyrrolidines, highlighting the potential of 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone to serve as a precursor or intermediate in the synthesis of complex organic molecules with specific stereochemistry (Oliveira Udry et al., 2014).
Catalysis and Chemical Transformations
The use of cyclopropyl and pyrrolidinyl moieties in catalytic processes has been explored. For example, magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have been synthesized, showcasing the role of pyridyl groups in the catalysis of ring-opening polymerizations. This suggests that compounds like this compound could be of interest in the development of new catalytic systems or as ligands in metal complex catalysis (Wang et al., 2012).
Potential Anticancer Applications
Research on pyrimidine derivatives has indicated their potential utility in anticancer strategies. For instance, the design, synthesis, and cytotoxicity evaluation of pyrazolyl pyrimidine derivatives as potential anticancer agents have revealed moderate to significant cytotoxicity against various human cancer cell lines. Although not directly related to this compound, these studies underscore the importance of pyrimidine moieties in the development of new therapeutic agents (Alam et al., 2018).
Propriétés
IUPAC Name |
2-cyclopropyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(8-10-2-3-10)16-7-4-11(9-16)18-13-14-5-1-6-15-13/h1,5-6,10-11H,2-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGBDUBVBMCVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
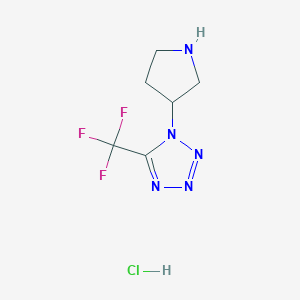
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2679529.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2679531.png)
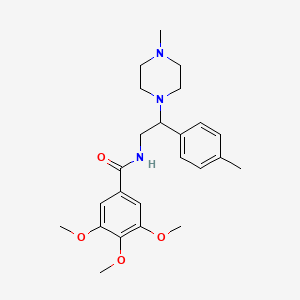
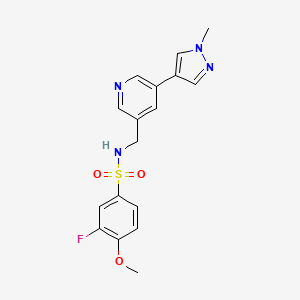
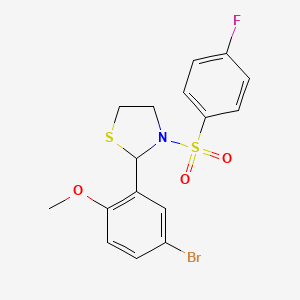
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2679540.png)
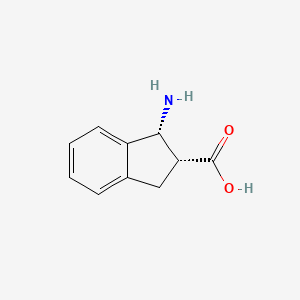
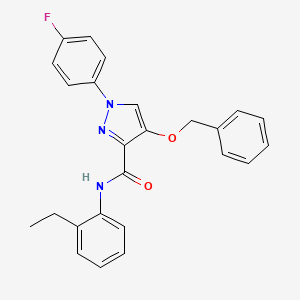
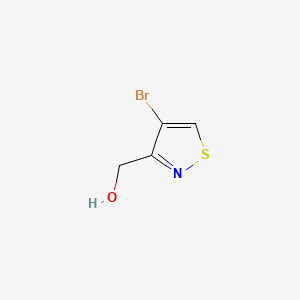
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide](/img/structure/B2679546.png)
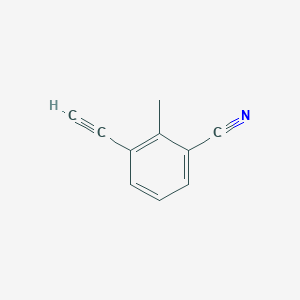
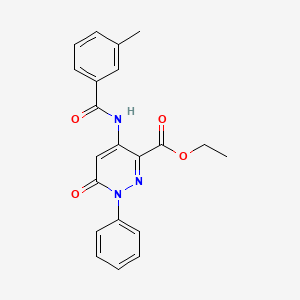
![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)
